molecular formula C9H14N2S B1318680 3-tert-Butylsulfanyl-pyridin-4-ylamine CAS No. 782479-87-2

3-tert-Butylsulfanyl-pyridin-4-ylamine

Cat. No.: B1318680
CAS No.: 782479-87-2
M. Wt: 182.29 g/mol
InChI Key: QRDUGPXMIHNZDN-UHFFFAOYSA-N
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Description

3-tert-Butylsulfanyl-pyridin-4-ylamine is a heterocyclic compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound features a pyridine ring substituted with a tert-butylsulfanyl group at the 3-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylsulfanyl-pyridin-4-ylamine typically involves the introduction of the tert-butylsulfanyl group to the pyridine ring followed by the introduction of the amino group. One common method involves the reaction of 3-chloropyridine with tert-butylthiol in the presence of a base to form 3-tert-butylsulfanyl-pyridine. This intermediate is then subjected to amination reactions to introduce the amino group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylsulfanyl-pyridin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-Butylsulfanyl-pyridin-4-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butylsulfanyl-pyridin-4-ylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tert-butylsulfanyl and amino groups can influence its binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butylsulfanyl-pyridin-4-ylamine is unique due to the presence of both the tert-butylsulfanyl and amino groups on the pyridine ring.

Properties

IUPAC Name

3-tert-butylsulfanylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDUGPXMIHNZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590328
Record name 3-(tert-Butylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782479-87-2
Record name 3-(tert-Butylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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